molecular formula C23H18BrN5O3 B15139047 EGFR/microtubule-IN-1

EGFR/microtubule-IN-1

Cat. No.: B15139047
M. Wt: 492.3 g/mol
InChI Key: ISXTYIKHFRPNMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFR/microtubule-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy. The compound is stored at -20°C in powder form for up to three years and at -80°C in solvent form for up to one year .

Chemical Reactions Analysis

Types of Reactions

EGFR/microtubule-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and the specific modifications being made to the compound .

Major Products Formed

Scientific Research Applications

EGFR/microtubule-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

EGFR/microtubule-IN-1 exerts its effects by targeting both EGFR and tubulin. It inhibits the phosphorylation of EGFR, AKT, and ERK, which are key signaling molecules involved in cell proliferation and survival. Additionally, it impedes tubulin polymerization, disrupting the microtubule network essential for cell division. This dual inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EGFR/microtubule-IN-1 include:

Uniqueness

This compound is unique due to its dual inhibition of both EGFR and tubulin, which enhances its efficacy in inducing apoptosis and inhibiting cell proliferation. This dual-target approach sets it apart from other EGFR inhibitors that primarily target only EGFR .

Properties

Molecular Formula

C23H18BrN5O3

Molecular Weight

492.3 g/mol

IUPAC Name

N-[[4-(4-bromoanilino)-7-methoxyquinazolin-6-yl]carbamoyl]benzamide

InChI

InChI=1S/C23H18BrN5O3/c1-32-20-12-18-17(21(26-13-25-18)27-16-9-7-15(24)8-10-16)11-19(20)28-23(31)29-22(30)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26,27)(H2,28,29,30,31)

InChI Key

ISXTYIKHFRPNMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Br)NC(=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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